isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate
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Overview
Description
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate is a synthetic organic compound with the molecular formula C13H15Cl3FNO2. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a fluoroaniline moiety, and a carbamate linkage. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate typically involves the reaction of 2,2,2-trichloro-1-(4-fluoroanilino)ethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group or the fluoroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The trichloromethyl group and the fluoroaniline moiety are key functional groups that contribute to its activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
isopropyl (2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)carbamate can be compared with other similar compounds, such as:
Isopropyl 2,2,2-trichloro-1-(mesitylamino)ethylcarbamate: This compound has a mesitylamino group instead of a fluoroanilino group, which affects its reactivity and biological activity.
N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)-2-furamide:
Properties
Molecular Formula |
C12H14Cl3FN2O2 |
---|---|
Molecular Weight |
343.6 g/mol |
IUPAC Name |
propan-2-yl N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]carbamate |
InChI |
InChI=1S/C12H14Cl3FN2O2/c1-7(2)20-11(19)18-10(12(13,14)15)17-9-5-3-8(16)4-6-9/h3-7,10,17H,1-2H3,(H,18,19) |
InChI Key |
PICJRVTYPNGTPI-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)OC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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